N-(2-(ethylamino)-2-oxoethyl)benzamide
Description
Properties
CAS No. |
120399-50-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[2-(ethylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-12-10(14)8-13-11(15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
GNKRFJWVQAERPF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N 2 Ethylamino 2 Oxoethyl Benzamide
Established Synthetic Pathways for the Benzamide (B126) Core and N-(2-(ethylamino)-2-oxoethyl) Moiety
The synthesis of N-(2-(ethylamino)-2-oxoethyl)benzamide is fundamentally a process of forming two amide bonds. The structure can be deconstructed into a benzoyl group, a glycine-like spacer, and a terminal ethylamine (B1201723). The most direct synthetic approaches build the molecule in a stepwise fashion, typically involving the coupling of benzoic acid or its derivatives with a glycine (B1666218) unit, followed by amidation with ethylamine.
A common and effective pathway mirrors the synthesis of analogous N-(2-(benzylamino)-2-oxoethyl)benzamide structures. nih.govnih.gov This multi-step process begins with the coupling of a substituted benzoic acid with an ethyl glycinate (B8599266) derivative. This reaction is frequently facilitated by peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF). nih.gov The resulting benzoylglycine ester is then hydrolyzed, often using a base like lithium hydroxide (B78521) (LiOH) in an aqueous ethanol (B145695) solution, to yield the key benzoylglycine intermediate. nih.gov The final step involves another amide coupling reaction, this time between the benzoylglycine and ethylamine. High-efficiency coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to ensure excellent yields of the final product. nih.gov
General Synthetic Scheme:
Esterification/Amidation: Benzoic acid is coupled with ethyl glycinate using EDC/HOBt to form ethyl 2-benzamidoacetate.
Hydrolysis: The ester is hydrolyzed with LiOH to yield 2-benzamidoacetic acid (benzoylglycine).
Final Amidation: Benzoylglycine is coupled with ethylamine using a reagent like HATU to form this compound.
Alternative methods for the formation of the benzamide core are well-established in organic chemistry. researchgate.net Traditional approaches include the reaction of amines with acid chlorides, which can be prepared from the corresponding benzoic acids using reagents like thionyl chloride (SOCl₂). nih.govhud.ac.uk More modern techniques employ a wide variety of activating agents to facilitate the direct coupling of carboxylic acids and amines. researchgate.net Additionally, direct oxidative amidation methods, which can form amides from aldehydes or benzylamines, represent another avenue for constructing the benzamide core. researchgate.net
Functional Group Interconversions and Advanced Derivatization Techniques for Analog Generation
The generation of analogs of this compound relies heavily on functional group interconversion (FGI) and advanced derivatization strategies. These techniques allow for the modification of a core structure to explore structure-activity relationships (SAR).
A powerful strategy involves synthesizing benzamide precursors bearing reactive functional groups, such as halogens (e.g., fluorine or bromine), which can then be subjected to further reactions. nih.gov For instance, a bromo-substituted N-triflylbenzamide can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce new aryl or vinyl groups. nih.gov Similarly, fluoro-substituted benzamides can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. nih.gov These methods are highly effective for creating a library of analogs with diverse substituents on the benzoyl ring.
Another advanced derivatization technique involves constructing complex heterocyclic systems onto the benzamide scaffold. Researchers have demonstrated the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, which serves as a versatile intermediate. acs.org This compound can be further reacted to create fused heterocyclic systems. For example, reaction with sodium nitrite (B80452) and subsequently with malononitrile (B47326) or ethyl cyanoacetate (B8463686) yields N-(pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazin-7-yl)benzamides. acs.org Alternatively, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can produce N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamide derivatives. acs.org These transformations dramatically alter the structure of the parent molecule, introducing new pharmacophoric elements.
The table below summarizes selected derivatization techniques.
| Starting Material | Reagents/Conditions | Product Type | Reference |
| 4-Bromo-N-triflylbenzamide | Phenylboronic acid, Pd catalyst | Biphenyl-substituted benzamide | nih.gov |
| 4-Fluoro-N-triflylbenzamide | Morpholine, K₂CO₃, DMF | Morpholine-substituted benzamide | nih.gov |
| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | 1. NaNO₂, HCl2. Malononitrile | N-(Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazin-7-yl)benzamide | acs.org |
| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Acetylacetone, Piperidine | N-(Pyrazolo[1,5-a]pyrimidin-2-yl)benzamide | acs.org |
Multi-Component Reactions (MCRs) in the Synthesis of this compound Analogs
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules and diverse compound libraries. mdpi.comrug.nl
For the synthesis of this compound analogs, a three-component reaction involving isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative has been shown to be highly efficient for producing related N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide structures. nih.govresearchgate.net Adapting this methodology could provide a convergent and atom-economical route to a variety of analogs. The process is typically straightforward, with a simple workup and easy separation of the final product. nih.gov
Furthermore, renowned isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for generating peptide-like structures and can be conceptually applied to the synthesis of complex analogs. mdpi.com A hypothetical Ugi four-component reaction could involve:
Component 1 (Acid): A substituted benzoic acid.
Component 2 (Amine): Ethylamine.
Component 3 (Carbonyl): An aldehyde or ketone.
Component 4 (Isocyanide): An isocyanide derivative.
This reaction would yield a complex α-acylamino amide structure, providing rapid access to a diverse set of analogs of the core this compound scaffold in a single step.
Optimization of Reaction Conditions and Yield Enhancement in Benzamide Synthesis
The choice of coupling agent in the final amidation step is critical. While traditional reagents like EDC/HOBt are effective, more advanced reagents like HATU can provide excellent yields, often superior to other methods. nih.gov Solvent selection also plays a key role. While DMF and dichloromethane (B109758) are common, greener and bio-based alternatives like Cyrene™ are being explored. hud.ac.uk
Optimization can also involve exploring different catalytic systems. For oxidative amidation reactions, parameters such as catalyst loading, the nature of the oxidant (e.g., tert-butyl hydroperoxide, TBHP), temperature, and solvent are systematically varied to achieve high conversion rates. researchgate.netresearchgate.net In some cases, microwave irradiation can be used to accelerate reactions and improve yields. researchgate.net
A significant enhancement in process efficiency can be achieved by optimizing the product isolation protocol. For example, switching from a conventional aqueous work-up followed by column chromatography to a direct precipitation method can result in a dramatic increase in molar efficiency and reduce solvent waste. hud.ac.uk
The following table presents a summary of various optimization strategies for amide synthesis.
| Reaction Type | Optimized Parameter | Improvement | Reference |
| Carboxylic Acid-Amine Coupling | Reagent: Changed from standard to HATU | Excellent yields achieved | nih.gov |
| Oxidative Amidation | Conditions: Varied catalyst loading, oxidant, temp. | Achieved 70-90% yields | researchgate.net |
| Amide Bond Formation | Methodology: New method vs. old method | Reduced time (12h to 4h), increased yield (56% to 73%) | researchgate.net |
| Rh-Catalyzed C-H Activation | Reagent: Screened halide abstracting reagents | Modest yield increase (e.g., to 67%) | nih.gov |
| Amide Synthesis | Work-up: Precipitation vs. Chromatography | Up to a 28-fold increase in molar efficiency | hud.ac.uk |
| Solvent-free Amidation | Coupling Agent: Compared methoxysilanes | Neopentasilane provided the highest yields (82-93%) | rsc.org |
Stereoselective Synthesis Approaches for Chiral this compound Derivatives
Introducing chirality into the this compound structure can be achieved through several stereoselective synthesis strategies. While the parent molecule is achiral, derivatives can be synthesized with specific stereochemistry, which is often crucial for biological activity.
One approach is to start with chiral building blocks. For instance, instead of using glycine, a chiral α-amino acid (either natural or unnatural) could be used as the spacer. Coupling benzoic acid with a chiral amino acid ester, followed by hydrolysis and amidation with ethylamine, would install a stereocenter at the α-carbon of the spacer moiety.
Another advanced strategy involves the stereoselective transformation of a prochiral precursor. A notable example in a related system is the highly enantioselective oxidative cyclization of N-allyl benzamides to form chiral oxazolines. chemrxiv.org This type of reaction utilizes a chiral catalyst, such as a triazole-based iodine catalyst, to induce asymmetry during the formation of the heterocyclic ring. chemrxiv.org While this specific reaction produces an oxazoline (B21484) rather than an open-chain derivative, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction on a benzamide-containing substrate is directly relevant. Such methodologies could be adapted to create chiral derivatives of this compound by performing stereoselective reactions on precursors with appropriate functional groups.
Structural Elucidation and Advanced Characterization Techniques for N 2 Ethylamino 2 Oxoethyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of N-(2-(ethylamino)-2-oxoethyl)benzamide. Both ¹H NMR and ¹³C NMR analyses provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the glycine (B1666218) linker, the protons of the N-ethyl group, and the amide N-H protons. The aromatic protons typically appear in the downfield region (δ 7.4-8.0 ppm). chemicalbook.com The protons on the methylene bridge (adjacent to the two amide groups) would likely appear as a doublet around δ 4.2 ppm, coupled to the benzamide (B126) N-H proton. The ethyl group should present as a quartet (CH₂) around δ 3.3 ppm and a triplet (CH₃) around δ 1.1 ppm. The two amide protons (NH) are expected to appear as broad singlets or triplets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key resonances would include two signals for the carbonyl carbons of the amide groups in the δ 167-170 ppm range. mdpi.com The aromatic carbons of the benzene (B151609) ring are expected between δ 127-134 ppm. bmrb.io The aliphatic carbons, including the methylene carbon of the glycine unit and the two carbons of the ethyl group, would appear in the upfield region of the spectrum (δ 15-50 ppm). chemicalbook.com
Predicted NMR Data for this compound ¹H NMR (Proton NMR) Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.50 | t (triplet) | 1H | Benzamide NH |
| ~7.85 | d (doublet) | 2H | Aromatic CH (ortho to C=O) |
| ~7.50 | m (multiplet) | 3H | Aromatic CH (meta, para) |
| ~6.50 | t (triplet) | 1H | Ethylamide NH |
| ~4.20 | d (doublet) | 2H | -C(=O)CH ₂NH- |
| ~3.30 | q (quartet) | 2H | -NHCH ₂CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~168.5 | Glycinamide C =O |
| ~167.0 | Benzamide C =O |
| ~134.0 | Aromatic C (quaternary) |
| ~131.5 | Aromatic C H (para) |
| ~128.5 | Aromatic C H (meta) |
| ~127.5 | Aromatic C H (ortho) |
| ~43.0 | -C H₂- (glycine) |
| ~35.0 | -C H₂- (ethyl) |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula.
The molecular formula for this compound is C₁₁H₁₄N₂O₂. The calculated monoisotopic mass is 206.1055 g/mol . An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 207.1128.
The fragmentation pattern observed in MS/MS analysis provides structural confirmation. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl groups (α-cleavage) and McLafferty rearrangements. libretexts.org For this compound, characteristic fragments would be expected from the cleavage of the amide bonds.
Key Predicted Fragments in Mass Spectrometry
| m/z (Mass/Charge Ratio) | Possible Fragment Structure | Fragment Name |
|---|---|---|
| 206.1055 | [C₁₁H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |
| 148.0766 | [C₉H₁₀NO]⁺ | Loss of ethylamino group |
| 121.0504 | [C₇H₇NO]⁺ | Benzamide |
| 105.0340 | [C₇H₅O]⁺ | Benzoyl cation |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its two distinct amide linkages, the aromatic ring, and aliphatic chains.
The key diagnostic peaks would include:
N-H Stretching: Two bands are expected for the N-H stretching vibrations of the two amide groups, typically appearing in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The presence of two peaks in this region can be characteristic of primary and secondary amides.
C=O Stretching (Amide I band): Strong, sharp absorption bands for the carbonyl stretch of the two amide groups are expected between 1680 and 1630 cm⁻¹. spectroscopyonline.compearson.com The exact position can differentiate between the benzamide and the secondary amide of the glycine moiety.
N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1570-1515 cm⁻¹ for secondary amides. spectroscopyonline.com
Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. libretexts.org
Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups of the ethyl and glycine portions of the molecule would be observed in the 3000-2850 cm⁻¹ range. libretexts.org
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 | N-H Stretch | Secondary Amides |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1680-1630 | C=O Stretch (Amide I) | Benzamide, Secondary Amide |
| 1600-1450 | C=C Stretch | Aromatic Ring |
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula.
For this compound, with the molecular formula C₁₁H₁₄N₂O₂, the theoretical elemental composition is calculated as follows:
Molecular Weight: 206.24 g/mol
Carbon (C): (12.011 * 11 / 206.24) * 100% = 64.06%
Hydrogen (H): (1.008 * 14 / 206.24) * 100% = 6.84%
Nitrogen (N): (14.007 * 2 / 206.24) * 100% = 13.58%
Oxygen (O): (15.999 * 2 / 206.24) * 100% = 15.51%
Experimental results from a CHN analyzer that fall within a narrow margin (typically ±0.4%) of these theoretical values would provide strong evidence for the proposed formula.
Theoretical Elemental Composition of C₁₁H₁₄N₂O₂
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 64.06% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.84% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.58% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.51% |
| Total | | | | 206.245 | 100.00% |
X-ray Crystallography and Solid-State Characterization of Benzamide Scaffolds
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not discussed in the available literature, the solid-state characteristics of benzamide scaffolds are well-documented.
Benzamide derivatives are known to form robust hydrogen-bonding networks, which dictate their crystal packing. researchgate.net In the solid state, the N-H groups of the amide functionalities act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. For this compound, it is highly probable that intermolecular hydrogen bonds would form between the N-H of one molecule and the C=O of a neighboring molecule. This typically results in the formation of chains or dimeric structures, leading to a stable, well-ordered crystal lattice. researchgate.net
Computational Chemistry and Molecular Modeling Studies of N 2 Ethylamino 2 Oxoethyl Benzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comchemmethod.com This technique is instrumental in understanding the interactions between a ligand, such as a benzamide (B126) derivative, and its target protein at the atomic level. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com
In studies of benzamide analogs, molecular docking has been crucial for rationalizing structure-activity relationships. For instance, in the development of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as agents to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, docking studies could be used to visualize how different substituents on the phenyl rings interact with amino acid residues within a target's active site. nih.govnih.gov Such analyses can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern binding affinity and specificity.
The general workflow for a molecular docking study involves:
Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and non-essential ions are typically removed, polar hydrogens are added, and the protein structure is energy-minimized. mdpi.com
Preparation of the Ligand: The 2D structure of the benzamide derivative is converted to a 3D conformation, and its geometry is optimized using force fields. nih.gov
Docking Simulation: The ligand is placed into the defined binding pocket of the receptor, and various conformations and orientations are sampled.
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The best-scoring poses are then analyzed to identify crucial intermolecular interactions. mdpi.com
For example, docking studies on benzamide derivatives as acetylcholinesterase (AChE) inhibitors revealed that a potent compound could bind to both the catalytic and peripheral sites of the enzyme, explaining its mixed-type inhibition. nih.gov Similarly, docking of dipeptide derivatives based on nicotinamide (B372718) showed MolDock scores ranging from -107 to -179, indicating variable binding affinities to target enzymes. nih.govresearchgate.net These simulations provide a structural basis for observed biological activities and guide the rational design of more potent analogs.
Virtual Screening Approaches for Identification of Interacting Molecular Entities
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govpatsnap.com It serves as a cost-effective and rapid alternative to experimental high-throughput screening (HTS). VS can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). patsnap.com
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target receptor. Molecular docking is the most common SBVS technique, where compounds from a database are docked into the target's binding site, and those with the best scores are selected as "hits". patsnap.com This approach has been successfully applied to discover novel benzamide-based inhibitors for various targets, such as Rho-associated kinase-1 (ROCK1). tandfonline.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These techniques use the structures of known active ligands to identify other compounds with similar properties. patsnap.com Methods include similarity searching, where molecules are compared based on 2D fingerprints or 3D shape, and pharmacophore modeling. nih.gov A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target. This model is then used as a 3D query to screen compound databases. nih.gov For example, a pharmacophore model developed for benzamide analogues as FtsZ inhibitors consisted of one hydrogen bond acceptor, one donor, one hydrophobic feature, and two aromatic rings. figshare.com
Recent advancements have enabled the screening of ultra-large "make-on-demand" libraries containing billions of compounds. acs.org In a typical VS workflow, multiple filters are applied sequentially to narrow down the number of potential candidates for experimental testing. nih.govmdpi.com For instance, a large database like the ZINC database could be screened to find benzamide derivatives with the potential to act as glucokinase activators, with hit compounds being further evaluated through docking and ADME predictions. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of N-(2-(ethylamino)-2-oxoethyl)benzamide
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bonds are the aryl-amide bond and the bonds within the ethylamino-oxoethyl side chain. The conformation of the benzamide moiety itself is a balance between the conjugation of the amide bond with the benzene (B151609) ring, which favors planarity, and steric repulsion between the amide group and ortho-substituents on the phenyl ring. researchgate.net Studies on related benzamides have shown that the lowest energy conformations often feature a torsion angle of approximately 26 degrees between the amide and benzene planes. researchgate.net The lack of significant conjugation allows for considerable rotation about the C(phenyl)–C(amide) bond, influencing how the molecule presents its functional groups for interaction with a biological target. mdpi.com
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. scielo.org.za In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. chemmethod.com By simulating the complex in a physiological environment (e.g., in water at a specific temperature and pressure) for a period typically ranging from nanoseconds to microseconds, researchers can observe how the ligand's binding pose and interactions evolve. figshare.comscielo.org.za
For benzamide-based inhibitors, MD simulations have been used to:
Confirm Binding Stability: Verify that a docked ligand remains stably bound within the active site of its target protein over the simulation time. tandfonline.com
Analyze Interaction Dynamics: Study the persistence of key hydrogen bonds and other interactions identified in the initial docked pose.
Calculate Binding Free Energy: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of the binding affinity. nih.gov
For example, a 15-nanosecond MD simulation was used to confirm the stability of a benzamide-FtsZ protein complex, lending greater confidence to the docking results. figshare.com These simulations provide a dynamic picture of the ligand-receptor interaction, offering insights that are not available from static docking models.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. mdpi.com These methods provide detailed information about molecular orbitals, charge distribution, and energetic properties.
For a molecule like this compound, DFT calculations can be used to predict several key properties. A study on the closely related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide used the B3LYP/6-311G(d,p) level of theory to compute its ground state electronic characteristics. mdpi.com
Key parameters derived from such calculations include:
Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and torsion angles in the lowest energy conformation.
Vibrational Frequencies: Calculation of the infrared spectrum, which can be compared with experimental data to validate the computed structure. mdpi.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting non-covalent interactions, such as hydrogen bonding, with a biological target. mdpi.com
These quantum chemical insights are fundamental for understanding the intrinsic properties of the molecule, which in turn govern its biological activity and interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide-Based Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical, electronic, or steric properties) to its activity. researchgate.net
For benzamide-based compounds, QSAR and structure-activity relationship (SAR) studies have been extensively used to optimize their potency against various targets. A key study on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs identified structural features crucial for protecting pancreatic β-cells against ER stress. nih.govnih.gov The SAR investigation revealed that substitutions on both phenyl rings significantly impacted the compound's efficacy.
Key findings from the SAR of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs include:
Effect of Right-Ring Substituents: A trifluoromethyl (CF3) group at the 4-position of the benzylamine (B48309) phenyl ring was found to be more favorable for activity than substitution at the 3-position. nih.gov
Effect of Left-Ring Substituents: Various substituents on the benzamide phenyl ring were explored to determine their impact on protective activity.
The data below summarizes the activity of selected analogs, demonstrating the impact of different substituents.
Beyond traditional SAR, more complex 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for other series of benzamide derivatives. tandfonline.com These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. For example, a 3D-QSAR study on benzamide derivatives as ROCK1 inhibitors yielded models with high predictive power (q² up to 0.740), providing a theoretical basis for the rational design of new, more potent inhibitors. tandfonline.com Such models are validated statistically to ensure their robustness and predictive ability for new, untested compounds. jbclinpharm.org
Structure Activity Relationship Sar Investigations of N 2 Ethylamino 2 Oxoethyl Benzamide Analogs
Impact of Benzamide (B126) Core Modifications on Molecular Interactions
Modifications to the benzamide core of N-(2-(ethylamino)-2-oxoethyl)benzamide analogs have profound effects on their molecular interactions and biological activity. The aromatic ring serves as a critical anchor, and the nature and position of its substituents dictate the compound's affinity and selectivity for its target.
Research into benzamide derivatives as inhibitors of Mycobacterium tuberculosis has shown that the substitution pattern on the benzamide core is a key determinant of potency. Studies indicate a strong dependence on the size and electronic properties of the substituents. For instance, smaller, electron-rich groups at the C-5 position of the benzamide ring were found to be the most active derivatives. acs.org Conversely, the introduction of electron-withdrawing groups, such as fluorine or a difluoromethyl group, at the same C-5 position was less tolerated, leading to a decrease in inhibitory activity. acs.org
In the context of influenza virus fusion inhibitors, SAR analysis of N-[(thiophen-3-yl)methyl]benzamides revealed that substitutions on the phenyl ring of the benzamide core are favorable at the meta and para positions, while ortho-substituted derivatives tend to be less active. acs.orgacs.org Similarly, for a series of benzamide and picolinamide (B142947) derivatives designed as acetylcholinesterase (AChE) inhibitors, the position of a dimethylamine (B145610) side chain on the benzamide core significantly influenced activity. nih.gov Analogs with the substituent in the para-position displayed more potent inhibition and higher selectivity against AChE compared to those with meta- or ortho-substitutions. nih.gov
Furthermore, in the development of ligands for sigma (σ) receptors, modifications to the benzamide portion have led to remarkable increases in selectivity. One analog, resulting from substitution on the benzamide core, exhibited an extraordinary 8190-fold selectivity for the σ₂ receptor subtype, underscoring the critical role of the benzamide core in fine-tuning receptor interactions. nih.gov
Table 1: Impact of Benzamide Core Substitution on Biological Activity
| Compound Class | Target | Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| Benzamide Derivatives | Mycobacterium tuberculosis QcrB | Electron-withdrawing group (F, CF₂H) at C-5 | Decreased potency | acs.org |
| Benzamide Derivatives | Mycobacterium tuberculosis QcrB | Small, electron-rich group at C-5 | Increased potency | acs.org |
| N-[(thiophen-3-yl)methyl]benzamides | Influenza Virus HA | Ortho-substitution on phenyl ring | Reduced activity | acs.orgacs.org |
| N-[(thiophen-3-yl)methyl]benzamides | Influenza Virus HA | Meta- or para-substitution on phenyl ring | Favorable activity | acs.orgacs.org |
| Dimethylamine Benzamides | Acetylcholinesterase (AChE) | Para-substitution on benzamide core | Most potent inhibition and selectivity | nih.gov |
Significance of N-Substitution Patterns on Target Binding and Functional Modulation
The substituents attached to the benzamide nitrogen play a pivotal role in defining the molecule's interaction with its biological target. This part of the molecule often extends into specific binding pockets, and its chemical features can be tailored to enhance affinity, modulate function, and improve physicochemical properties.
In the pursuit of novel agents to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a new scaffold was designed by substituting a known triazole pharmacophore with a glycine-like amino acid. nih.govnih.gov Subsequent SAR studies on this scaffold led to the identification of an N-(2-(benzylamino)-2-oxoethyl)benzamide analog, designated WO5m, which demonstrated significantly improved potency and water solubility. nih.govnih.gov This highlights the importance of the N-benzyl group in achieving the desired biological effect.
Similarly, in the design of bis-benzamide inhibitors targeting the interaction between the androgen receptor (AR) and its coactivator proteins, the N-terminus was found to be crucial. A structure-activity relationship study concluded that a nitro group at the N-terminus of the bis-benzamide structure is essential for its biological activity. nih.gov For N-substituted benzamide derivatives developed as potential antitumor agents, preliminary SAR findings indicated that a 2-substituent on the phenyl ring of the N-substituent group is critical for antiproliferative activity. nih.gov
The nature of the nitrogen atom itself is also a key factor. For a series of σ receptor ligands, research supported the necessity of a tertiary nitrogen for optimal binding to the receptor, suggesting that this feature is a key component for interaction within this class of compounds. nih.gov
Table 2: Influence of N-Substitution on Target Interaction
| Compound Series | Target/Application | Key N-Substitution Feature | Outcome | Reference |
|---|---|---|---|---|
| N-(2-(amino)-2-oxoethyl)benzamides | Pancreatic β-cell protection | N-benzyl group on the glycine-like side chain | Improved potency (EC₅₀ = 0.1 µM) and water solubility | nih.govnih.gov |
| Bis-benzamides | Androgen Receptor-Coactivator Interaction | Nitro group at the N-terminus | Essential for biological activity | nih.gov |
| N-substituted benzamides | Antitumor (HDAC inhibition) | 2-substituent on the N-phenyl ring | Critical for antiproliferative activity | nih.gov |
Role of the Ethylamino Side Chain Modifications in Molecular Recognition and Stereochemical Influence
The ethylamino side chain, which links the benzamide core to the terminal N-substituent, is a critical element influencing molecular recognition. Its length, flexibility, and the nature of the groups attached to it can dramatically alter a compound's binding affinity and selectivity.
The importance of the side chain's conformational flexibility has been demonstrated in studies of σ receptor ligands. When a conformationally constrained tetrahydroisoquinoline ring system in the amine portion of a potent ligand was replaced with a flexible open-chain variant, a dramatic 1700-fold decrease in affinity for the σ₂ receptor was observed. nih.gov This indicates that a constrained, rigid structure in this part of the molecule is a crucial component for exceptional binding affinity and selectivity for this specific target. nih.gov
In the development of pancreatic β-cell protective agents, the entire N-(2-(benzylamino)-2-oxoethyl) portion was introduced to replace a triazole pharmacophore. nih.govnih.gov This "glycine-like amino acid" side chain proved to be a highly successful modification, leading to a lead compound with an EC₅₀ of 0.1 µM. nih.gov This demonstrates that the side chain is not merely a linker but a key pharmacophoric element responsible for the desired biological activity.
Further emphasizing the importance of the amide bond within such side chains, research on influenza fusion inhibitors showed that replacing the benzamide bridge with an ester or a secondary amine resulted in a complete loss of antiviral activity. acs.org Even an "inverse amide" was found to be fully inactive, confirming the specific orientation and hydrogen-bonding capability of the benzamide linker are essential for its function. acs.org Modifications aimed at improving metabolic stability have also focused on the side chain. In one instance, replacing an ester group with a more stable amide function within the side chain of a glutathione (B108866) S-transferase P1-1 (GSTP1-1) inhibitor successfully improved its hydrolytic stability while retaining its biological activity. nih.gov
Table 3: Effect of Side Chain Modifications on Molecular Recognition
| Compound Class | Target | Side Chain Modification | Result | Reference |
|---|---|---|---|---|
| Aminobutyl-benzamides | Sigma-2 (σ₂) Receptor | Replaced constrained ring with flexible open chain | 1700-fold decrease in binding affinity | nih.gov |
| Benzamide Analogs | Pancreatic β-cell ER Stress | Replaced triazole with N-(2-(benzylamino)-2-oxoethyl) side chain | Created a novel, potent (EC₅₀ = 0.1 µM) scaffold | nih.govnih.gov |
| N-[(thiophen-3-yl)methyl]benzamides | Influenza Virus HA | Replaced amide linker with ester or secondary amine | Complete loss of antiviral activity | acs.org |
Elucidation of Pharmacophoric Features within this compound Analogs
The elucidation of pharmacophoric features—the essential three-dimensional arrangement of functional groups required for biological activity—is a primary goal of SAR studies. For benzamide analogs, these models provide a framework for designing new compounds with optimized interactions with their targets.
A pharmacophore model for aminophenyl benzamide derivatives acting as histone deacetylase (HDAC) inhibitors was developed and found to consist of five key features: two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor arranged in a specific geometry. researchgate.net This model suggests that hydrophobic character and hydrogen bond donating groups are crucial for enhancing HDAC inhibition. researchgate.net
For σ receptor ligands, a widely recognized pharmacophore described by Glennon includes an essential amine binding site that is flanked on each side by hydrophobic regions. nih.gov This model helps explain why the conformational rigidity of the amine-containing side chain is so critical for high-affinity binding. nih.gov
In the context of influenza fusion inhibitors, the SAR investigation effectively defined the essential pharmacophoric elements. These include the benzamide core on one side and the N-[(thiophen-3-yl)methyl]amino unit on the other, connected by the crucial amide linker. acs.orgacs.org The inactivity of analogs where the amide bridge was replaced underscores its role as a central pharmacophoric feature. acs.org The discovery of the N-(2-(benzylamino)-2-oxoethyl)benzamide scaffold as a pancreatic β-cell protective agent was achieved by replacing a known pharmacophore, a 1,2,3-triazole ring, with the glycine-like side chain. nih.govnih.gov This established a new pharmacophore for this specific biological activity, demonstrating that the entire side chain functions as a key recognition element.
Table 4: Key Pharmacophoric Features in Benzamide Analogs
| Compound Class | Target | Key Pharmacophoric Features | Reference |
|---|---|---|---|
| Aminophenyl Benzamides | Histone Deacetylase (HDAC) | 2 Aromatic Rings, 2 H-bond Donors, 1 H-bond Acceptor | researchgate.net |
| Various Benzamides | Sigma (σ) Receptors | Amine binding site flanked by two hydrophobic regions | nih.gov |
| N-[(thiophen-3-yl)methyl]benzamides | Influenza Virus HA | Benzamide core, amide linker, N-[(thiophen-3-yl)methyl]amino unit | acs.orgacs.org |
Mechanistic Investigations of N 2 Ethylamino 2 Oxoethyl Benzamide at the Molecular and Cellular Level
Identification of Specific Protein and Enzyme Targets Interacting with N-(2-(ethylamino)-2-oxoethyl)benzamide Derivatives
While specific protein and enzyme targets for this compound have not been extensively documented, research on analogous compounds provides significant insights into their potential biological interactions. A notable study on a series of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives has identified their role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced death. nih.govnih.gov This suggests that proteins involved in the ER stress response pathways are likely targets for this class of compounds.
The unfolded protein response (UPR) is a key signaling cascade activated by ER stress and is mediated by three primary ER membrane-spanning proteins: inositol-requiring protein 1α (IRE1α), protein kinase R-like endoplasmic reticulum kinase (PERK), and activating transcription factor 6 (ATF6). nih.gov The protective effects of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs against ER stressors like thapsigargin (B1683126) and brefeldin A indicate that these compounds may interact with one or more of these key UPR proteins or downstream effectors. nih.gov
Furthermore, the broader class of benzamide (B126) derivatives has been shown to interact with a variety of other protein targets. For instance, some benzamides act as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes implicated in inflammation and cancer. Other benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are key enzymes in the pathogenesis of Alzheimer's disease. mdpi.com
The structure-activity relationship (SAR) studies of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives offer valuable data for predicting the activity of the ethylamino analog. The substitution patterns on both the benzoyl and benzyl (B1604629) moieties significantly influence the protective activity against ER stress. For example, the presence of a trifluoromethyl group at the 4-position of the benzyl ring was found to be more favorable for activity than at the 3-position. nih.gov This highlights the specific nature of the interaction with the target protein, where subtle changes in the ligand structure can lead to significant differences in biological response.
| Compound | R¹ (Benzoyl Substituent) | R² (Benzyl Substituent) | Maximal Activity (%) | EC₅₀ (µM) |
|---|---|---|---|---|
| 5a | H | H | 70 | >25 |
| 5g | H | 4-CF₃ | 88 | 13 ± 1 |
| 5h | H | 3-CF₃ | 50 | >25 |
| WO5m | 2-F, 5-CF₃ | 4-CF₃ | 100 | 0.1 ± 0.01 |
Elucidation of Ligand-Receptor Binding Modes and Allosteric Modulation
The binding modes of benzamide derivatives to their protein targets are often characterized by a combination of specific interactions within a well-defined binding pocket. While the precise binding mode of this compound is not yet determined, studies on other benzamides offer a general framework for understanding these interactions.
Many benzamide derivatives are known to act as allosteric modulators, binding to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site). This allosteric binding induces a conformational change in the receptor, which in turn modulates the receptor's response to the endogenous ligand. This can manifest as either a potentiation (positive allosteric modulation) or an inhibition (negative allosteric modulation) of the receptor's activity.
Molecular docking studies on various benzamide derivatives have revealed that their binding is often stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, in the case of aryl benzamide derivatives acting as negative allosteric modulators of the mGluR5 receptor, the binding is stabilized through interactions with a hydrophobic pocket and the formation of hydrogen bonds with key amino acid residues. nih.gov The benzamide core often serves as a scaffold, with its substituents making specific contacts that determine the affinity and selectivity for the target receptor.
Biochemical Pathway Modulation by Benzamide Derivatives
The interaction of benzamide derivatives with their protein targets can lead to the modulation of various biochemical pathways. As previously mentioned, N-(2-(benzylamino)-2-oxoethyl)benzamide analogs have been shown to modulate the ER stress response pathway. nih.gov By protecting pancreatic β-cells from ER stress-induced apoptosis, these compounds can help preserve β-cell function and mass, which is a critical factor in the pathogenesis of diabetes. nih.govnih.gov
ER stress triggers the UPR, which aims to restore ER homeostasis. However, prolonged or severe ER stress can lead to the activation of apoptotic pathways. The protective effects of the N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives suggest that they may interfere with the pro-apoptotic signaling cascades that are activated under conditions of unresolved ER stress. This could involve the inhibition of specific caspases or the modulation of Bcl-2 family proteins, which are key regulators of apoptosis.
In other contexts, benzamide derivatives have been shown to modulate pathways related to inflammation and cancer. For instance, by inhibiting COX-2 and Topo I, certain N-2-(phenylamino) benzamide derivatives can suppress the production of pro-inflammatory prostaglandins (B1171923) and inhibit DNA replication in cancer cells, respectively. researchgate.net This dual-action mechanism can lead to a potent anti-tumor effect.
Analysis of Molecular Interactions: Hydrogen Bonding, Hydrophobic Contacts, and Electrostatic Contributions
The binding of this compound and its derivatives to their biological targets is governed by a combination of molecular interactions. These interactions determine the affinity and specificity of the ligand for the receptor and are crucial for its biological activity.
Hydrogen Bonding: The benzamide moiety contains both hydrogen bond donors (the N-H groups of the amide) and acceptors (the carbonyl oxygen). These groups can form hydrogen bonds with complementary residues in the binding pocket of a protein. Intramolecular hydrogen bonding can also play a role in stabilizing the conformation of the molecule, which can be important for its binding to the receptor. mdpi.compharmaffiliates.com Theoretical studies on benzamide derivatives have highlighted the significance of both intra- and intermolecular hydrogen bonds in their molecular structure and interactions. mdpi.com
Electrostatic Contributions: The distribution of charge within the this compound molecule can lead to electrostatic interactions with charged or polar residues in the receptor. The carbonyl oxygen and the amide nitrogen atoms possess partial negative and positive charges, respectively, which can engage in favorable electrostatic interactions. While these contributions may be weaker than strong ionic interactions, they play a significant role in the orientation and stabilization of the ligand within the binding pocket.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues | Contribution to Binding |
|---|---|---|---|
| Hydrogen Bonding | Amide N-H, Carbonyl C=O | Ser, Thr, Tyr, Asn, Gln, His, Asp, Glu | Specificity and affinity |
| Hydrophobic Contacts | Benzoyl ring, Ethyl group | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met | Affinity and stabilization |
| Electrostatic Interactions | Partial charges on amide and carbonyl groups | Charged and polar residues | Orientation and stabilization |
Analytical Method Development and Validation for N 2 Ethylamino 2 Oxoethyl Benzamide in Research Settings
Chromatographic Methods (HPLC, RP-HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) and its common variant, Reverse-Phase HPLC (RP-HPLC), are indispensable tools for determining the purity and quantifying N-(2-(ethylamino)-2-oxoethyl)benzamide in various samples. These methods offer high resolution, sensitivity, and precision.
The development of an RP-HPLC method for a benzamide (B126) derivative like this compound would typically involve optimizing several parameters to achieve adequate separation from impurities and degradation products. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining and separating moderately polar compounds like benzamides. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is a critical parameter that is adjusted to achieve the desired retention time and resolution.
For purity assessment, the method must be able to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products. Quantification is typically achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.
Below are representative tables illustrating typical HPLC and RP-HPLC method parameters and performance characteristics for the analysis of benzamide derivatives, which would be applicable for this compound.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | 15 minutes |
Table 2: Illustrative RP-HPLC Method for Quantification
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | ~5.2 minutes |
Spectroscopic Techniques for High-Throughput Screening and Characterization in Analytical Research
Spectroscopic techniques are vital for the structural characterization and high-throughput screening (HTS) of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure.
NMR Spectroscopy (¹H and ¹³C) is used to elucidate the precise arrangement of atoms within the molecule, confirming the identity and structure of the synthesized compound.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation and identification of impurities. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as the amide and carbonyl groups.
In the context of HTS, spectroscopic methods, particularly those coupled with chromatography like LC-MS, are powerful for rapidly analyzing large numbers of samples. mdpi.com This is crucial for activities such as library screening and early-stage metabolism studies.
Table 3: Spectroscopic Data for a Structurally Similar Compound, N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide mdpi.com
| Technique | Observed Data |
| ¹H-NMR (500 MHz, DMSO-d₆) δ (ppm) | 2.80 (t, J = 6.3 Hz, 2H, CH₂CH₂NH), 3.45–3.55 (m, 2H, CONHCH₂CH₂), 3.90 (s, 2H, NHCH₂Ph), 7.02–7.07 (m, 2H aromatics), 7.21–7.38 (m, 5H aromatics), 7.48–7.52 (m, 1H aromatic), 7.58–7.80 (m, 5H aromatics), 8.02–8.05 (m, 1H aromatic), 8.16–8.26 (m, 2H aromatics), 8.31–8.34 (m, 1H, CONHCH₂), and 8.70–8.74 (m, 1H aromatic). |
| ¹³C-NMR | Data not provided in the source. |
| FT-IR | Data not provided in the source. |
| HRMS | Data not provided in the source. |
Note: The data presented is for a structurally related compound and serves as an illustrative example of the type of data obtained from spectroscopic analysis.
Development of Stability-Indicating Methods for Degradation Product Analysis
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial to establish the stability profile of this compound under various environmental conditions.
The development of such a method involves subjecting the compound to forced degradation studies under various stress conditions as mandated by ICH guidelines, such as acidic, basic, oxidative, thermal, and photolytic stress. medcraveonline.comnih.gov The goal is to generate potential degradation products and ensure that the analytical method can separate and quantify the intact drug from these degradants.
RP-HPLC is the most common technique for stability-indicating assays. The method must demonstrate specificity, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. nih.gov
Table 4: Representative Forced Degradation Study Conditions
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light |
The results of these studies help in identifying the degradation pathways and the intrinsic stability of the molecule, which is critical for determining appropriate storage conditions and shelf-life.
Method Validation for Robustness, Precision, Accuracy, and Sensitivity in Benzamide Research
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. According to ICH guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, robustness, and sensitivity (limit of detection and limit of quantification). ich.orgeuropa.eu
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. industrialpharmacist.compharmoutsourcing.com
Sensitivity of an analytical method is its ability to assess low levels of the analyte. It is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Table 5: Typical Method Validation Parameters and Acceptance Criteria for a Benzamide Analytical Method
| Validation Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Robustness | No significant change in results with small variations in parameters like mobile phase composition (±2%), pH (±0.2), and column temperature (±5 °C). |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
The successful validation of these analytical methods ensures that they are reliable and can be consistently applied in the quality control and research of this compound.
Future Directions and Emerging Research Avenues for N 2 Ethylamino 2 Oxoethyl Benzamide Research
Design and Synthesis of Advanced N-(2-(ethylamino)-2-oxoethyl)benzamide Architectures
The foundational structure of this compound serves as a versatile template for synthetic modification. Future research will focus on creating advanced molecular architectures to enhance potency, selectivity, and pharmacokinetic properties. Modern synthetic methodologies offer pathways to novel derivatives that were previously inaccessible.
Key future directions in synthesis include:
Combinatorial Chemistry and Diversity-Oriented Synthesis: Employing high-throughput techniques to generate large libraries of analogues. This can be achieved by varying the substituents on both the benzamide (B126) ring and the ethylamino portion of the molecule.
Green Chemistry Approaches: Developing more sustainable and efficient synthetic routes. This includes the use of novel catalysts, such as ionic liquids immobilized on solid supports like diatomite earth, which can facilitate the direct condensation of benzoic acids and amines under milder conditions, such as with ultrasonic irradiation. researchgate.net
Direct Carboxamidation: Exploring advanced methods like the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a Brønsted superacid. nih.gov This could provide alternative pathways to benzamide cores.
Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres to modulate the compound's properties. For instance, the phenyl ring could be substituted with various heteroaromatic rings, or the amide bond could be replaced with other linker groups to alter stability and binding interactions.
These advanced synthetic strategies will enable the construction of next-generation this compound derivatives with potentially superior therapeutic profiles.
Table 1: Potential Synthetic Strategies for Advanced Architectures
| Strategy | Description | Potential Outcome |
|---|---|---|
| Diversity-Oriented Synthesis | Creation of structurally diverse molecules from a common core structure. | Rapid exploration of structure-activity relationships (SAR). |
| Catalytic Amidation | Use of novel, reusable catalysts for amide bond formation. | Increased efficiency, reduced waste, and milder reaction conditions. researchgate.net |
| Flow Chemistry | Performing reactions in continuous-flow reactors. | Improved reaction control, safety, and scalability for library synthesis. |
| Photoredox Catalysis | Using light to enable novel chemical transformations. | Access to unique chemical space and functional group tolerance. |
Integration of Artificial Intelligence and Machine Learning in Benzamide Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating the design-make-test-analyze cycle. colab.ws For the this compound scaffold, these computational tools can guide the design of new derivatives with a higher probability of success.
Future applications of AI/ML in this area include:
Generative Models for De Novo Design: Using deep learning models to generate novel molecular structures based on the this compound scaffold. digitellinc.com These models can be trained to optimize for specific properties such as binding affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of virtual compounds before synthesis. This allows researchers to prioritize the most promising candidates, saving time and resources.
Lead Optimization Algorithms: Employing AI for specific lead optimization tasks, such as scaffold hopping to find novel core structures, linker design, and side-chain decoration to fine-tune interactions with a biological target. nih.govarxiv.org
Synthetic Route Prediction: Utilizing AI tools to devise the most efficient and feasible synthetic pathways for novel, computationally designed benzamide derivatives.
By integrating AI and ML, the exploration of the chemical space around the this compound core can be performed more intelligently and efficiently, increasing the pace of discovery. researchgate.net
Table 2: Applications of AI/ML in Benzamide Derivative Research
| AI/ML Application | Description | Goal |
|---|---|---|
| Generative AI | Algorithms that create new data (molecular structures) based on training data. nih.gov | Design novel benzamide derivatives with desired properties from scratch. |
| Predictive ADME/Tox | Machine learning models trained to predict absorption, distribution, metabolism, excretion, and toxicity. | Prioritize compounds with better drug-like properties and safety profiles early in the process. |
| Scaffold Hopping | Computational technique to identify isosteric replacements for a core molecular scaffold. arxiv.org | Discover new, patentable benzamide analogues with similar or improved activity. |
| Automated Mechanism Prediction | AI tools that analyze reaction data to propose mechanisms and optimize conditions. | Accelerate the development and troubleshooting of synthetic routes. |
Exploration of Novel Target Classes for this compound Scaffolds
While initial research may focus on a specific biological target, the versatility of the benzamide scaffold suggests it may have utility across a range of target classes. A key future direction is the systematic screening of this compound and its derivatives against diverse biological targets to uncover new therapeutic applications.
Promising areas for target exploration include:
Kinase Inhibitors: Many successful drugs targeting protein kinases feature a benzamide moiety. Screening libraries of this compound derivatives against panels of kinases (the "kinome") could identify inhibitors for oncology, inflammation, or other diseases. nih.gov
GPCR Antagonists: G-protein coupled receptors are a major class of drug targets. The benzamide scaffold is present in antagonists for receptors like the Smoothened (SMO) receptor, which is implicated in the Hedgehog signaling pathway relevant to certain cancers. nih.govresearchgate.net
Enzyme Inhibition: Benzamide derivatives have shown inhibitory activity against enzymes such as carbonic anhydrases and acetylcholinesterase, which are targets for conditions like glaucoma and Alzheimer's disease, respectively. nih.gov
Antimicrobial and Antiviral Agents: The benzamide structure is a component of some antimicrobial agents. nanobioletters.com Furthermore, novel benzamides have been identified as fusion inhibitors for viruses like influenza by targeting viral proteins such as hemagglutinin. acs.org
Endoplasmic Reticulum (ER) Stress Modulation: Related compounds, such as N-(2-(benzylamino)-2-oxoethyl)benzamide analogues, have been identified as protective agents for pancreatic β-cells against ER stress, suggesting a potential role in diabetes treatment. nih.govnih.gov
A broad, target-agnostic screening approach, followed by focused medicinal chemistry efforts, could reveal unexpected and valuable therapeutic activities for this chemical scaffold.
Table 3: Potential Novel Target Classes for Benzamide Scaffolds
| Target Class | Therapeutic Area | Rationale |
|---|---|---|
| Protein Kinases | Oncology, Immunology | The benzamide motif is a common feature in many approved kinase inhibitors. nih.gov |
| Hedgehog Pathway | Oncology | Benzamide derivatives have been developed as potent Smoothened (SMO) antagonists. nih.gov |
| Carbonic Anhydrases | Glaucoma, Epilepsy | Sulfonamide-bearing benzamides are effective inhibitors of these enzymes. nih.gov |
| Viral Proteins | Infectious Diseases | Benzamides have been shown to inhibit influenza virus fusion. acs.org |
| ER Stress Pathways | Metabolic Diseases | Similar scaffolds protect pancreatic cells, a potential avenue for diabetes therapy. nih.gov |
Advanced Analytical Characterization Technologies for Benzamide Derivatives
As increasingly complex and subtle variations of the this compound structure are synthesized, the need for powerful analytical techniques to confirm their identity, purity, and properties becomes paramount. Future research will rely on state-of-the-art analytical technologies to provide unambiguous characterization.
Key analytical technologies to be employed include:
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS provide highly accurate mass measurements, enabling confident determination of elemental composition and aiding in the identification of impurities and metabolites. ijcrt.org
Multidimensional Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) and two-dimensional liquid chromatography (LCxLC) offer superior separation power, which is critical for resolving complex mixtures and isolating low-level impurities from the main compound. ijcrt.org
Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, multidimensional techniques (e.g., COSY, HSQC, HMBC) will be essential for the complete and unambiguous assignment of complex structures. For chiral derivatives, specialized NMR techniques using chiral solvating agents will be necessary to determine enantiomeric purity.
Spectroscopic Methods: Techniques such as Raman and near-infrared (NIR) spectroscopy are gaining prominence for their ability to provide rapid, non-destructive analysis of solid-state forms (polymorphs) and formulations. researchgate.net
The integration of these advanced analytical tools will be crucial for ensuring the quality and reproducibility of research findings and for meeting the stringent regulatory requirements for pharmaceutical development. ijpsjournal.com
Table 4: Advanced Analytical Techniques for Characterization
| Technique | Application | Information Gained |
|---|---|---|
| UHPLC-HRMS | Purity analysis, impurity profiling, metabolite identification. | High-resolution separation with accurate mass for definitive identification. ijcrt.org |
| 2D NMR Spectroscopy | Unambiguous structure elucidation of complex molecules. | Through-bond and through-space correlations between atoms. researchgate.net |
| Raman Spectroscopy | Solid-state characterization, process monitoring. | Non-destructive analysis of polymorphs, crystallinity, and formulation uniformity. researchgate.net |
| Capillary Electrophoresis (CE) | Chiral separations, analysis of charged species. | High-efficiency separation based on charge-to-size ratio. ijpsjournal.com |
Q & A
Q. What synthetic methodologies are established for preparing N-(2-(ethylamino)-2-oxoethyl)benzamide derivatives?
The synthesis typically involves coupling substituted benzoic acids with ethyl glycinates using EDC/HOBt in dimethylformamide (DMF) to form benzoylglycine esters. Subsequent hydrolysis with LiOH in ethanol yields benzoylglycine intermediates. These intermediates react with substituted amines (e.g., benzyl amines) in dichloromethane using HATU at 0°C to produce target derivatives in high yields. Key steps include purification via recrystallization (e.g., methanol) and characterization via H/C NMR and HPLC (>98% purity) .
Q. How are structural and purity validations performed for this compound class?
- Spectroscopic Analysis : H NMR (DMSO-, 400 MHz) resolves peaks for amide protons (δ ~7.77 ppm) and aromatic protons (δ ~6.67–7.77 ppm). C NMR confirms carbonyl groups (δ ~167.1 ppm for amides, 163.0 ppm for benzamide C=O) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXTL) validates bond lengths and angles, confirming stereochemistry .
Q. What in vitro assays are used to assess biological activity?
Pancreatic β-cell protection against ER stress is evaluated using:
- Cell Viability Assays : INS-1 cells treated with thapsigargin (ER stress inducer) and test compounds; viability measured via MTT or ATP-based assays.
- EC Determination : Dose-response curves (0.01–10 μM) identify potent derivatives (e.g., EC = 0.1 ± 0.01 μM for compound WO5m) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of β-cell protective activity?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to enhance potency. For example, 4-(trifluoromethyl)benzamide derivatives show improved EC values due to increased hydrophobic interactions .
- Solubility Optimization : Replace triazole moieties with glycine-like spacers (e.g., ethylamino-oxoethyl) to improve aqueous solubility while retaining activity .
Q. What strategies address conflicting data in solubility vs. potency trade-offs?
- LogP Analysis : Use HPLC-derived logP values to balance lipophilicity (target: 2–3) and aqueous solubility.
- Salt Formation : Convert free bases to hydrochloride salts (e.g., using HCl/dioxane) to enhance solubility without altering pharmacophores .
- Molecular Dynamics (MD) : Simulate compound hydration free energy to predict solubility trends .
Q. How are molecular targets identified for this scaffold?
- Kinase Profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Transcriptomics : RNA-seq of treated β-cells reveals downregulated ER stress markers (e.g., CHOP, ATF4) .
- Docking Studies : AutoDock Vina predicts binding to IRE1α kinase domain (PDB: 3P23), with key hydrogen bonds to Lys599 and Asp632 .
Q. What in vivo models validate therapeutic potential for diabetes?
- Rodent Models : Streptozotocin-induced diabetic mice administered derivatives (oral, 10 mg/kg) show restored glucose tolerance (OGTT) and reduced HbA1c levels.
- Toxicology : 28-day repeat-dose studies in rats assess liver/kidney function (AST, ALT, BUN) to rule out hepatotoxicity .
Methodological Considerations
Q. How to resolve discrepancies in NMR data for closely related analogs?
- Decoupling Experiments : Use H-C HSQC to assign overlapping aromatic protons.
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
Q. What computational tools predict metabolic stability of derivatives?
- CYP450 Metabolism : Use Schrödinger’s QikProp to estimate CYP3A4/2D6 inhibition risks.
- MetaSite : Predict Phase I metabolites (e.g., hydroxylation at benzylic positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
